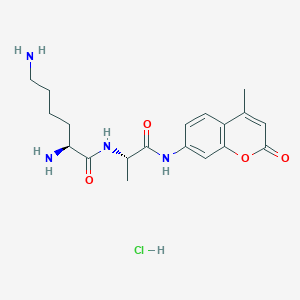
L-Lysyl-L-alanine 7-amino-4-methylcoumarin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it produces a fluorescent signal when cleaved by specific enzymes. This property makes it valuable in various assays to study enzyme activity, particularly in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride involves several steps:
Coupling Reaction: The initial step involves coupling 7-amido-4-methylcoumarin with a peptide sequence containing lysine and alanine. This is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
Formation of Dihydrochloride Salt: The final step involves converting the purified compound into its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride follows similar steps but on a larger scale. Automated synthesizers and large-scale purification systems are used to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for proteolytic enzymes such as plasmin and tissue plasminogen activator.
Common Reagents and Conditions
Enzymes: Plasmin, tissue plasminogen activator.
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products Formed
The enzymatic cleavage of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride results in the release of 7-amido-4-methylcoumarin, which emits a fluorescent signal detectable by fluorometric assays.
Scientific Research Applications
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is extensively used in scientific research due to its fluorogenic properties:
Biochemistry: Used in enzyme kinetics studies to measure the activity of proteolytic enzymes.
Molecular Biology: Employed in assays to study gene expression and protein function.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Applied in quality control processes to ensure the activity of enzyme-based products.
Mechanism of Action
The compound exerts its effects through enzymatic cleavage. When Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is cleaved by a specific enzyme, it releases 7-amido-4-methylcoumarin, which fluoresces. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are typically proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond in the substrate.
Comparison with Similar Compounds
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is unique due to its specific peptide sequence and fluorogenic properties. Similar compounds include:
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin: Another fluorogenic substrate used for different proteolytic enzymes.
Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin: Used in assays for serine proteases.
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Employed in studies of chymotrypsin-like proteases.
Each of these compounds has a unique peptide sequence that makes it specific for different enzymes, highlighting the versatility and specificity of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride in biochemical research.
Properties
CAS No. |
201853-24-9 |
|---|---|
Molecular Formula |
C19H27ClN4O4 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride |
InChI |
InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H/t12-,15-;/m0./s1 |
InChI Key |
QVNOSBVSNUNYME-NXCSSKFKSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N.Cl |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)
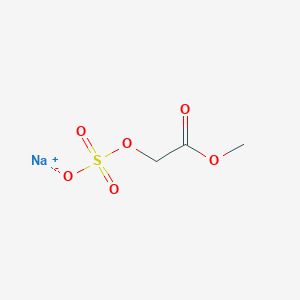
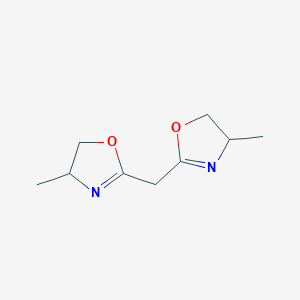
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3](/img/structure/B13825221.png)
![2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone](/img/structure/B13825237.png)
![1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13825242.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one](/img/structure/B13825244.png)
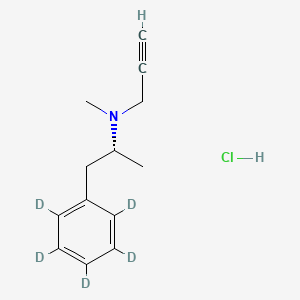
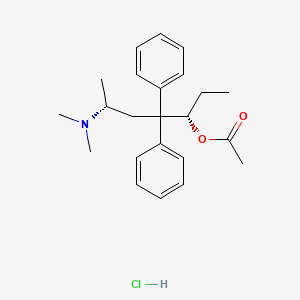
![6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)](/img/structure/B13825262.png)

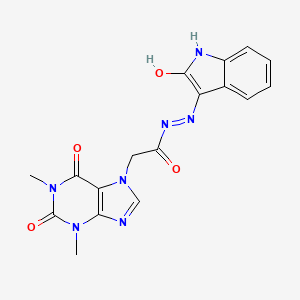
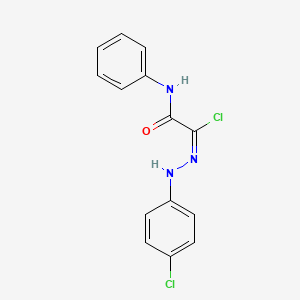
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
